Cas no 642462-75-7 (Urea, N-(2-ethoxyphenyl)-N-ethyl-)
642462-75-7 structure
Product Name:Urea, N-(2-ethoxyphenyl)-N-ethyl-
CAS No:642462-75-7
MF:C11H16N2O2
MW:208.256942749023
CID:424452
PubChem ID:3032086
Update Time:2025-04-19
Urea, N-(2-ethoxyphenyl)-N-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- Urea, N-(2-ethoxyphenyl)-N-ethyl-
- 1-(2-ethoxyphenyl)-1-ethylurea
- Urea, N-(2-ethoxyphenyl)-N-ethyl- (9CI)
- 1-(o-Ethoxyphenyl)-1-ethylurea
- AC1MHTFL
- AG-G-40946
- CTK2A6612
- Ethyl-o-phenetylurea
- LS-160122
- NIOSH
- Urea, 1-(o-ethoxyphenyl)-1-ethyl-
- YT2281000
- 642462-75-7
- DTXSID60388750
- YT22810000
- NIOSH/YT2281000
-
- Inchi: 1S/C11H16N2O2/c1-3-13(11(12)14)9-7-5-6-8-10(9)15-4-2/h5-8H,3-4H2,1-2H3,(H2,12,14)
- InChI Key: XJDVZWHOKDYJEB-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC=CC=1N(C(N)=O)CC
Computed Properties
- Exact Mass: 208.12128
- Monoisotopic Mass: 208.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- PSA: 55.56
Urea, N-(2-ethoxyphenyl)-N-ethyl- Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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